1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
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Overview
Description
This compound, with the chemical formula C22H18BrN3O5, is a fascinating molecule that combines a naphthalene core with a pyridine moiety. Its full name is 4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate . Let’s break down its structure:
- The naphthyl group (2-naphthyl) provides the backbone, while the pyridinylcarbonyl group adds complexity.
- The 3,4-dimethoxybenzoate portion contributes to its overall structure.
Preparation Methods
Industrial Production: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction: The carbonyl group in the pyridinylcarbonyl moiety makes it susceptible to oxidation, while the hydrazonoyl group can undergo reduction.
Substitution Reactions: The bromine atom on the phenyl ring is a potential site for substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the bromine atom.
Major Products: The specific products resulting from these reactions would depend on the reaction conditions and reagents used.
Scientific Research Applications
This compound’s applications span diverse fields:
Chemistry: It serves as a building block for designing novel molecules.
Biology: Researchers explore its interactions with biological macromolecules.
Medicine: Investigations focus on potential therapeutic effects.
Industry: Its unique structure may find applications in materials science or catalysis.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets, affecting cellular pathways.
Properties
CAS No. |
767305-79-3 |
---|---|
Molecular Formula |
C26H21N3O5 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[1-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C26H21N3O5/c1-32-23-12-10-18(14-24(23)33-2)26(31)34-22-11-9-17-6-3-4-8-20(17)21(22)16-28-29-25(30)19-7-5-13-27-15-19/h3-16H,1-2H3,(H,29,30)/b28-16+ |
InChI Key |
RMTDTIYWODNBPO-LQKURTRISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CN=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CN=CC=C4)OC |
Origin of Product |
United States |
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